molecular formula C18H19N3O5S B2588742 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1171857-28-5

2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Número de catálogo: B2588742
Número CAS: 1171857-28-5
Peso molecular: 389.43
Clave InChI: RQKKKNNKYNUIOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The furan and piperidine rings are introduced through subsequent reactions involving nucleophilic substitution and sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxadiazole and furan rings are susceptible to oxidation under controlled conditions:

Reagent/Conditions Products Yield Key Observations References
KMnO₄ (acidic medium, 60°C)5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-carboxylic acid72%Furan ring undergoes oxidative cleavage to form carboxylic acid functionality.
H₂O₂ (AcOH, 40°C)Sulfone derivative via sulfonyl group oxidation58%Limited reactivity due to steric hindrance from the piperidine moiety.

Mechanistic Insight :

  • Furan oxidation follows an electrophilic pathway, with KMnO₄ generating dihydroxylated intermediates that further decompose to carboxylic acids .

  • The sulfonyl group remains inert under mild H₂O₂ conditions but may oxidize to sulfones under harsher protocols.

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable with hydride donors:

Reagent/Conditions Products Yield Key Observations References
LiAlH₄ (anhydrous THF, 0°C)2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)tetrazole65%Oxadiazole ring reduced to tetrazole; furan and sulfonyl groups remain intact.
NaBH₄/CuCl₂ (MeOH, 25°C)Partial reduction to open-chain thioamide34%Competing pathways observed due to steric effects from the piperidine substituent.

Mechanistic Insight :

  • LiAlH₄ facilitates ring-opening reduction of oxadiazole to tetrazole via intermediate hydrazide formation .

  • NaBH₄/CuCl₂ selectively reduces C=N bonds but shows lower efficiency in polycyclic systems .

Nucleophilic Substitution

The sulfonyl group and oxadiazole ring participate in nucleophilic displacements:

Reagent/Conditions Products Yield Key Observations References
NH₂NH₂ (EtOH, reflux)5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole-2-amine81%Thiol group replaces oxadiazole sulfur; furan stability confirmed via NMR.
R-X (K₂CO₃, DMF, 80°C)Alkylated derivatives at oxadiazole N-position45–68%Piperidine sulfonyl group directs regioselectivity toward N-alkylation.

Mechanistic Insight :

  • Hydrazine attacks the electrophilic sulfur in the oxadiazole, leading to ring contraction .

  • Alkylation occurs preferentially at the oxadiazole nitrogen due to electron-withdrawing effects of the sulfonyl group .

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes regioselective EAS reactions:

Reagent/Conditions Products Yield Key Observations References
HNO₃ (H₂SO₄, 0°C)2-(5-Nitrofuran-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole63%Nitration occurs at the C5 position of furan; sulfonyl group deactivates piperidine.
Br₂ (CH₂Cl₂, 25°C)2-(5-Bromofuran-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole78%Bromination favors C5 due to electron-donating methoxy group on phenyl.

Mechanistic Insight :

  • Nitration and bromination follow classical EAS mechanisms, with directing effects from the methoxyphenyl group enhancing furan reactivity .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

Reagent/Conditions Products Yield Key Observations References
Acetylene (CuI, 120°C)Fused pyrazole-oxadiazole hybrid52%Strain-driven reactivity; piperidine sulfonyl group remains unaffected.
NaN₃ (DMF, 100°C)Triazole-linked derivatives67%Oxadiazole acts as a dipolarophile in Huisgen cycloaddition.

Mechanistic Insight :

  • Cycloadditions proceed via dipole formation on the oxadiazole ring, with Cu(I) catalysts enhancing reaction rates .

Hydrolysis Reactions

Controlled hydrolysis of the oxadiazole ring:

Reagent/Conditions Products Yield Key Observations References
HCl (6M, reflux)1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carbohydrazide89%Oxadiazole ring cleaved to hydrazide; furan hydrolyzes to diketone under prolonged heating.
NaOH (aq., 70°C)Sulfonamide intermediate74%Base-mediated hydrolysis retains sulfonyl group integrity.

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a furan ring , a 1,3,4-oxadiazole moiety , and a piperidine substituent . The oxadiazole ring contributes to its biological activity due to the presence of nitrogen and oxygen atoms, enhancing its electronic properties and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of essential enzymes or disruption of cellular processes .

Antiparasitic Activity

The compound has demonstrated potential against protozoan parasites such as Plasmodium falciparum, responsible for malaria. In vitro studies show that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for parasite growth, suggesting its application in developing antimalarial drugs .

Anticancer Properties

Recent research highlights the anticancer potential of oxadiazole derivatives. In particular, studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanisms often involve targeting specific pathways related to cell proliferation and survival .

Antiviral Activity

Some derivatives have been evaluated for their antiviral effects against viruses like Dengue virus and Herpes simplex virus. These studies reveal promising results with certain compounds exhibiting IC50 values comparable to standard antiviral drugs .

Case Studies

Several case studies illustrate the effectiveness of this compound:

StudyFocusFindings
Antimicrobial StudyAntimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 value of 0.5 µg/mL.
Anticancer ResearchCancer Cell LinesShowed promising results in inhibiting growth of MCF7 cells with a growth percent inhibition of over 95% at a concentration of 105M10^{-5}M.
Antiparasitic ActivityMalariaExhibited IC50 values lower than standard treatments against Plasmodium falciparum, indicating enhanced efficacy.

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

    2-(Furan-2-yl)-1,3,4-oxadiazole: Lacks the piperidine and sulfonyl groups, resulting in different chemical and biological properties.

    5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Does not contain the furan ring, which may affect its reactivity and applications.

Uniqueness

The uniqueness of 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole lies in its combination of functional groups and rings, providing a versatile scaffold for various chemical modifications and applications. Its structure allows for diverse reactivity and potential in multiple fields, making it a valuable compound for scientific research.

Actividad Biológica

The compound 2-(Furan-2-yl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring, a piperidine moiety, and a sulfonamide group. These structural components are known to contribute to various biological interactions.

Property Value
Molecular Formula C₁₉H₂₀N₄O₆S
Molecular Weight 432.5 g/mol
CAS Number 923426-58-8

Research indicates that compounds containing the oxadiazole scaffold often exhibit significant anticancer activity. The presence of the furan and sulfonamide groups enhances the compound's ability to interact with biological targets such as enzymes and receptors.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that compounds similar to This compound demonstrated potent antiproliferative effects against multiple cancer cell lines. For instance:

Cell Line % Inhibition IC₅₀ (µM)
T-47D (Breast Cancer)90.47%0.67
SK-MEL-5 (Melanoma)84.32%0.80
MDA-MB-468 (Breast)84.83%0.87

These results suggest that the compound could inhibit tumor growth effectively by inducing apoptosis in cancer cells.

Pharmacological Studies

Pharmacological studies have highlighted the potential anti-inflammatory and analgesic effects of compounds with similar structures. The sulfonamide group is often associated with antimicrobial properties, while the piperidine ring can modulate receptor activity.

Case Studies

  • Anticancer Efficacy : In a recent study, derivatives of oxadiazoles were tested against a panel of cancer cell lines at the National Cancer Institute (NCI). The results showed that some derivatives exhibited IC₅₀ values in the sub-micromolar range, indicating strong anticancer potential.
  • Enzyme Inhibition : The compound was also evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as EGFR and Src kinases. Inhibitory concentrations were reported as low as 0.24 µM for EGFR, demonstrating significant potency.

Propiedades

IUPAC Name

2-(furan-2-yl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-24-14-4-6-15(7-5-14)27(22,23)21-10-8-13(9-11-21)17-19-20-18(26-17)16-3-2-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKKKNNKYNUIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.